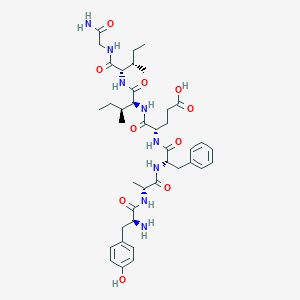

Deltorphin II, ile(5,6)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

デルトルフィンII, Ile(5,6)-は、デルタオピオイド受容体に高度に選択的なヘプタペプチドです。 この化合物は、両生類の皮膚に由来し、デルタオピオイド受容体に対する高い親和性と選択性により、さまざまな薬理学的用途で大きな可能性を示しています .

準備方法

合成経路と反応条件: デルトルフィンII, Ile(5,6)-は、固相ペプチド合成法を用いて合成することができます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することを伴います。合成中は、フルオレニルメトキシカルボニル(Fmoc)戦略が一般的に用いられて、アミノ基を保護します。 カップリング反応は通常、ジイソプロピルカルボジイミド(DIPCDI)と1-ヒドロキシベンゾトリアゾール(HOBt)によって媒介され、効率的なペプチド結合形成を確保します .

工業生産方法: デルトルフィンII, Ile(5,6)-の工業規模での生産はあまり報告されていませんが、固相ペプチド合成法は、より大量の生産のためにスケールアップすることができます。 このプロセスには、ペプチド伸長に必要な脱保護とカップリングの繰り返しサイクルを処理できる自動ペプチド合成装置が含まれます .

化学反応の分析

反応の種類: デルトルフィンII, Ile(5,6)-は、主にペプチド結合の形成と開裂反応を起こします。生理的条件下では安定していますが、プロテアーゼによって加水分解される可能性があります。

一般的な試薬と条件:

カップリング試薬: ジイソプロピルカルボジイミド(DIPCDI)、1-ヒドロキシベンゾトリアゾール(HOBt)

保護基: フルオレニルメトキシカルボニル(Fmoc)

主な生成物: これらの反応の主な生成物は、完全に合成されたデルトルフィンII, Ile(5,6)-ペプチドであり、さらに高性能液体クロマトグラフィー(HPLC)を使用して精製することができます。

4. 科学研究への応用

デルトルフィンII, Ile(5,6)-は、その潜在的な治療用途について広く研究されてきました。主な分野には以下が含まれます。

科学的研究の応用

Deltorphin II, Ile(5,6)- has been extensively studied for its potential therapeutic applications. Some of the key areas include:

Antidepressant Effects: Studies have shown that Deltorphin II, Ile(5,6)- can exhibit antidepressant-like effects by activating delta-opioid receptors in the brain.

Neuroprotection: Research indicates that Deltorphin II, Ile(5,6)- may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

作用機序

デルトルフィンII, Ile(5,6)-は、Gタンパク質共役受容体であるデルタオピオイド受容体に選択的に結合することで効果を発揮します。結合すると、アデニルシクラーゼの阻害につながる細胞内シグナル伝達経路を活性化し、その結果、サイクリックアデノシンモノホスフェート(cAMP)レベルが低下します。 最終的には、ニューロンの過分極と神経伝達物質の放出の減少につながり、その鎮痛作用と抗うつ作用に貢献します .

類似の化合物:

デルトルフィンI: デルタオピオイド受容体に対する高い選択性を示す別のヘプタペプチドです。

ダイノルフィンA: 主にカッパオピオイド受容体を標的とするペプチドですが、デルタオピオイド受容体に対するある程度の親和性を持っています。

エンケファリン: μオピオイド受容体とデルタオピオイド受容体の両方に結合するペンタペプチドです。

独自性: デルトルフィンII, Ile(5,6)-は、デルタオピオイド受容体に対する高い選択性と親和性により、他のオピオイドペプチドと比較して、副作用が少ない可能性のある治療用途のための有望な候補となっています .

類似化合物との比較

Deltorphin I: Another heptapeptide with high selectivity for delta-opioid receptors.

Dynorphin A: A peptide that primarily targets kappa-opioid receptors but has some affinity for delta-opioid receptors.

Enkephalins: Pentapeptides that bind to both mu- and delta-opioid receptors.

Uniqueness: Deltorphin II, Ile(5,6)- is unique due to its high selectivity and affinity for delta-opioid receptors, which makes it a promising candidate for therapeutic applications with potentially fewer side effects compared to other opioid peptides .

特性

CAS番号 |

138166-93-5 |

|---|---|

分子式 |

C40H58N8O10 |

分子量 |

810.9 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C40H58N8O10/c1-6-22(3)33(39(57)43-21-31(42)50)48-40(58)34(23(4)7-2)47-37(55)29(17-18-32(51)52)45-38(56)30(20-25-11-9-8-10-12-25)46-35(53)24(5)44-36(54)28(41)19-26-13-15-27(49)16-14-26/h8-16,22-24,28-30,33-34,49H,6-7,17-21,41H2,1-5H3,(H2,42,50)(H,43,57)(H,44,54)(H,45,56)(H,46,53)(H,47,55)(H,48,58)(H,51,52)/t22-,23-,24+,28-,29-,30-,33-,34-/m0/s1 |

InChIキー |

GNHBZJKRUQINTM-ZWALSDIESA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

正規SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Key on ui other cas no. |

138166-93-5 |

配列 |

YAFEIIG |

同義語 |

(Ile(5,6))deltorphin II deltorphin II, Ile(5,6)- Tyr-D-Ala-Phe-Gly-Ile-Ile-Gly-NH2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。